

Discovery and Synthesis of MM 77 Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: MM 77 dihydrochloride

Cat. No.: B1146670

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Introduction

MM 77 dihydrochloride, with the chemical name 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the 5-HT_{1A} receptor.^[1] Its activity at this G protein-coupled receptor, which is widely expressed in the central nervous system, has led to its investigation for potential therapeutic applications, particularly in the realm of anxiety-related disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of **MM 77 dihydrochloride**, tailored for professionals in drug development and neuroscience research.

Chemical Properties

Property	Value
Chemical Name	1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine dihydrochloride
Molecular Formula	C ₁₉ H ₂₇ N ₃ O ₃ · 2HCl
Molecular Weight	434.36 g/mol
CAS Number	159311-94-1

Synthesis of MM 77 Dihydrochloride

The synthesis of **MM 77 dihydrochloride** is a multi-step process that begins with the formation of the key intermediate, 1-(2-methoxyphenyl)piperazine. This is followed by an alkylation reaction to introduce the succinimido-butyl side chain and subsequent conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

A common method for the synthesis of 1-(2-methoxyphenyl)piperazine involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

- Materials: 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether.
- Procedure:
 - A mixture of 2-methoxyaniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is prepared in diethylene glycol monomethyl ether (0.75 mL).
 - The reaction mixture is heated to 150 °C for approximately 12 hours.
 - After cooling to room temperature, the mixture is dissolved in methanol (4 mL).
 - The product is precipitated by the addition of diethyl ether (150 mL).
 - The resulting precipitate, 1-(2-methoxyphenyl)piperazine hydrochloride, is collected by filtration and washed with diethyl ether.

Experimental Protocol: Synthesis of **MM 77 Dihydrochloride**

The subsequent alkylation and salt formation steps are detailed below.

- Materials: 1-(2-methoxyphenyl)piperazine, 1-(4-bromobutyl)pyrrolidine-2,5-dione, an inert solvent (e.g., acetonitrile), a base (e.g., potassium carbonate), hydrochloric acid.
- Procedure:
 - 1-(2-methoxyphenyl)piperazine is reacted with 1-(4-bromobutyl)pyrrolidine-2,5-dione in an inert solvent in the presence of a base to facilitate the nucleophilic substitution.

- The reaction mixture is typically stirred at an elevated temperature to ensure completion.
- Upon completion, the reaction mixture is worked up to isolate the free base of MM 77.
- The free base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to form the dihydrochloride salt.
- The resulting **MM 77 dihydrochloride** is isolated as a solid, typically through precipitation or crystallization.

Pharmacological Profile

MM 77 dihydrochloride is characterized by its high affinity and selectivity for the 5-HT_{1A} receptor, where it acts as an antagonist at postsynaptic sites.

Binding Affinity

While a specific K_i value for MM 77 at the 5-HT_{1A} receptor is not readily available in the public domain, analogous compounds with a 1-(2-methoxyphenyl)piperazine moiety are known to exhibit high affinity for this receptor, often in the low nanomolar range.

In Vivo Activity: Anxiolytic-like Effects

The anxiolytic-like properties of MM 77 have been investigated in preclinical models of stress and anxiety.

Experimental Protocol: Forced Swim Test in Mice

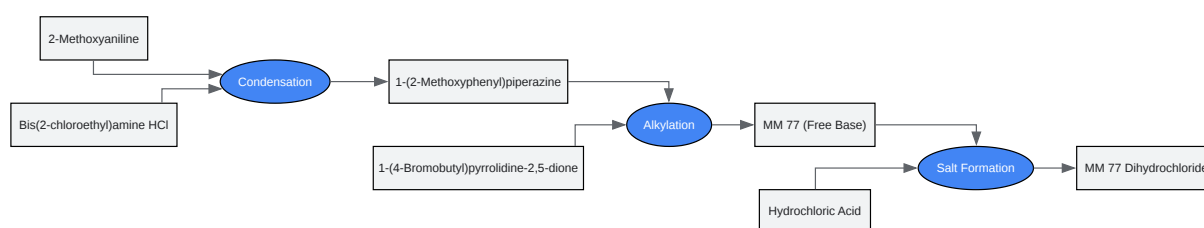
The forced swim test is a common behavioral assay used to screen for antidepressant and anxiolytic activity.

- Animals: Male Swiss-Webster mice are typically used.
- Procedure:
 - Mice are individually placed in a transparent cylinder filled with water from which they cannot escape.

- The duration of immobility, a measure of behavioral despair, is recorded over a set period (e.g., 6 minutes).
- MM 77 is administered prior to the test to assess its effect on immobility time.
- Results: In a study by Briones-Aranda et al. (2005), it was observed that stress induced by forced swimming produced an anxiolytic-like effect in mice. This effect was reversed by the administration of 5-HT1A receptor agonists. MM 77 was able to block the effects of the 5-HT1A agonist 8-OH-DPAT, demonstrating its antagonistic activity at postsynaptic 5-HT1A receptors in this behavioral paradigm.[1]

Signaling Pathways and Experimental Workflows

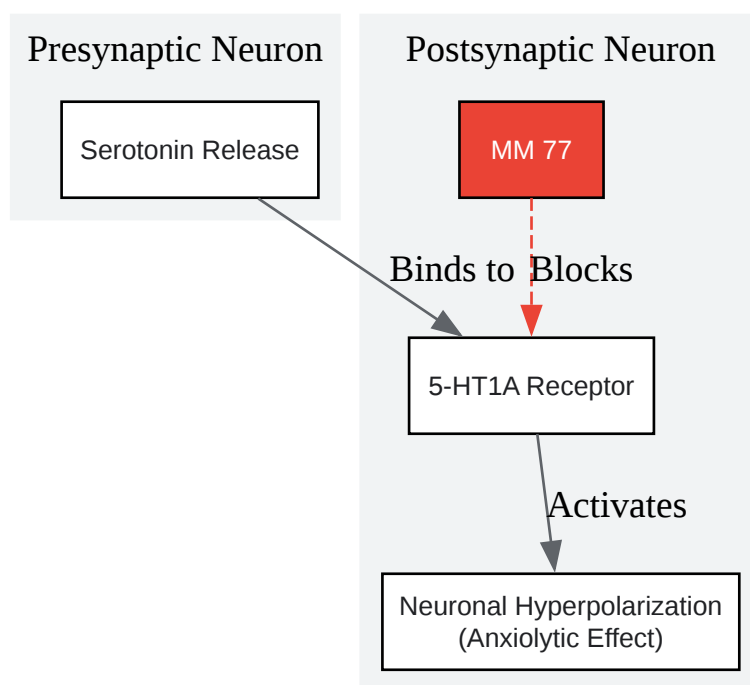
Logical Flow of MM 77 Synthesis



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Caption: A simplified workflow for the synthesis of **MM 77 dihydrochloride**.

Proposed Mechanism of Action in Anxiety



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References

- 1. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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